molecular formula C17H17FN4OS B2919333 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034235-76-0

1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2919333
CAS No.: 2034235-76-0
M. Wt: 344.41
InChI Key: AQLDPAJANMLGDL-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea-based small molecule featuring a 4-fluorobenzyl group and a thiophene-pyrazole-ethyl side chain.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLDPAJANMLGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

    Hydrolysis: Amine and isocyanate derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Urea Derivatives

The compound shares structural similarities with other urea derivatives reported in the literature. Key comparisons include:

Compound Name / ID Substituents / Modifications Yield (%) ESI-MS [M+H]+ Key Structural Differences
Target Compound 4-Fluorobenzyl, thiophen-3-yl-pyrazole-ethyl chain Unique thiophene-pyrazole-ethyl linkage
1-(3-Fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11a) 3-Fluorophenyl, thiazol-piperazine-hydrazinyl-acetyl chain 85.1 484.2 Thiazole core vs. thiophene-pyrazole system
1-(4-Trifluoromethylphenyl)urea (11d) 4-Trifluoromethylphenyl, thiazol-piperazine-hydrazinyl-acetyl chain 85.3 534.1 CF₃ group vs. F substitution
1-(3-Chlorophenyl)urea (11f) 3-Chlorophenyl, thiazol-piperazine-hydrazinyl-acetyl chain 85.1 500.2 Cl substitution vs. F
1-(4-Fluorophenyl)urea derivatives (23, 24) 4-Fluorophenyl, cyanomethyl/cyanoethyl-pyrazole core 231–534 Cyanide-containing side chains

Key Observations :

  • Heterocyclic Diversity : The thiophene-pyrazole system distinguishes the target compound from thiazole-based analogues (e.g., 11a–11o), which are often associated with piperazine or hydrazinyl-acetyl moieties . Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich thiazoles.
  • Synthetic Yields : While yield data for the target compound are unavailable, structurally related urea derivatives (e.g., 11a–11o) show high yields (83–88%), suggesting efficient synthetic routes for such scaffolds .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol, similar to analogues like 11d (534.1 g/mol) .
  • Solubility: The thiophene-pyrazole system may reduce aqueous solubility compared to pyrazole-urea derivatives with polar cyanomethyl groups (e.g., 23, 24) .
Spectral Data (Hypothetical)
  • IR : Expected N-H stretches (~3300 cm⁻¹) and urea C=O (~1650 cm⁻¹).
  • ¹H NMR : Signals for thiophene protons (~6.8–7.5 ppm), pyrazole protons (~7.5–8.5 ppm), and 4-fluorobenzyl CH₂ (~4.5 ppm) .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorobenzyl and thiophenyl groups, along with the pyrazole moiety, suggests a unique interaction profile with biological targets, particularly in the realm of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria MIC (µg/mL) Activity
1S. aureus0.008High
2E. coli0.046Moderate

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives that share similarities with the target compound, indicating their potency against specific bacterial strains .

The biological activity of this class of compounds often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. For example, studies show that compounds with similar structures effectively inhibit the ATPase activity of E. coli DNA gyrase, leading to bacterial cell death .

Study 1: Antibacterial Efficacy

In a comparative study, derivatives of this compound were tested against clinical isolates of S. aureus. The results indicated that these compounds not only inhibited bacterial growth but also showed low spontaneous frequencies of resistance (FoR), suggesting a robust mechanism against developing resistance .

Study 2: Cytotoxicity Assessment

Another critical aspect evaluated was the cytotoxicity of these compounds on human cell lines. In vitro assays demonstrated that the compounds exhibited selective toxicity towards bacterial cells while sparing human hepatocyte cell lines (HepG2), highlighting their therapeutic potential with reduced side effects .

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